molecular formula C15H13ClFN3S2 B10978986 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B10978986
M. Wt: 353.9 g/mol
InChI Key: ALXKAQBBSQWMNA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of benzyl, triazole, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thienyl group via a substitution reaction. The final step often involves the attachment of the benzyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can interact with biological molecules through hydrogen bonding or hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] ether
  • 2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] amine

Uniqueness

The uniqueness of 2-chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide lies in its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C15H13ClFN3S2

Molecular Weight

353.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H13ClFN3S2/c1-2-20-14(13-7-4-8-21-13)18-19-15(20)22-9-10-11(16)5-3-6-12(10)17/h3-8H,2,9H2,1H3

InChI Key

ALXKAQBBSQWMNA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CS3

Origin of Product

United States

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